2-ethylhexyl 2-bromoacetate

CAS No.: 68144-73-0

Cat. No.: VC8019519

Molecular Formula: C10H19BrO2

Molecular Weight: 251.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68144-73-0 |

|---|---|

| Molecular Formula | C10H19BrO2 |

| Molecular Weight | 251.16 g/mol |

| IUPAC Name | 2-ethylhexyl 2-bromoacetate |

| Standard InChI | InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |

| Standard InChI Key | MAHUQNLJZDBIQD-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)CBr |

| Canonical SMILES | CCCCC(CC)COC(=O)CBr |

Introduction

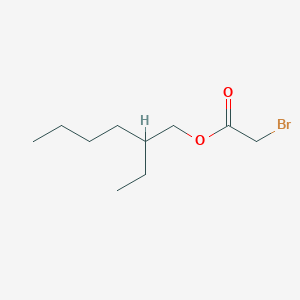

Chemical Structure and Nomenclature

2-Ethylhexyl 2-bromoacetate belongs to the class of α-halo esters, with the molecular formula C₁₀H₁₉BrO₂. Its structure comprises a 2-ethylhexyl group esterified to the carboxylate moiety of 2-bromoacetic acid. The branching in the 2-ethylhexyl chain introduces steric effects that influence both physical properties and chemical reactivity. Key structural features include:

-

Bromoacetate backbone: The electron-withdrawing bromine atom at the α-position enhances electrophilicity, making the compound a potent alkylating agent.

-

2-Ethylhexyl group: This bulky substituent increases lipophilicity, reducing volatility compared to methyl or ethyl esters .

Synthesis and Manufacturing

The synthesis of 2-ethylhexyl 2-bromoacetate typically follows esterification protocols analogous to those used for ethyl bromoacetate . A two-step process is employed:

Bromination of Acetic Acid

Bromoacetic acid is synthesized via the Hell–Volhard–Zelinskii reaction, where acetic acid reacts with bromine in the presence of phosphorus tribromide (PBr₃):

This step achieves α-bromination with high regioselectivity .

Esterification with 2-Ethylhexanol

Bromoacetic acid is then esterified with 2-ethylhexanol under acidic catalysis. Concentrated sulfuric acid or p-toluenesulfonic acid facilitates the reaction:

Industrial-scale optimization involves:

-

Continuous water removal via azeotropic distillation to shift equilibrium toward product formation.

-

Reaction temperatures of 80–100°C to balance kinetics and side-reaction suppression .

Table 1: Typical Reaction Conditions for Esterification

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (1–2 wt%) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Physicochemical Properties

The 2-ethylhexyl group significantly alters the properties of bromoacetate esters. Key data, inferred from related compounds , include:

Table 2: Physical Properties of 2-Ethylhexyl 2-Bromoacetate

| Property | Value |

|---|---|

| Molecular Weight | 265.16 g/mol |

| Density (20°C) | 1.19–1.22 g/cm³ |

| Boiling Point | 240–245°C (extrapolated) |

| Flash Point | >150°C (estimated) |

| Solubility in Water | <0.1 g/L |

| Refractive Index (nD²⁰) | 1.455–1.465 |

The compound’s low water solubility and high boiling point make it suitable for non-polar reaction media or high-temperature applications.

Reactivity and Functional Applications

Alkylation Reactions

The electrophilic α-carbon undergoes nucleophilic substitution (SN₂) with amines, thiols, and alkoxides, enabling:

-

Quaternary ammonium salt synthesis: Used in phase-transfer catalysts.

Polymer Chemistry

The ester serves as a monomer in radical polymerization, producing brominated polyacrylates with flame-retardant properties. Copolymerization with styrene or acrylonitrile enhances thermal stability .

Pharmaceutical Intermediates

As an alkylating agent, it modifies nucleobases in antiviral drug synthesis. For example, it can alkylate guanine residues in acyclovir analogs .

| Hazard | Precautionary Measure |

|---|---|

| Inhalation | Use fume hood |

| Skin Contact | Nitrile gloves |

| Storage | Cool, dry, inert atmosphere |

Comparison with Analogous Compounds

Table 4: Bromoacetate Ester Comparison

The 2-ethylhexyl derivative’s higher molecular weight reduces volatility, making it preferable for high-temperature processes.

Industrial and Research Trends

Recent patents highlight its use in:

-

Flame-retardant coatings: Brominated polyacrylates for textiles .

-

Ionic liquids: As a precursor for brominated cations in electrolyte formulations.

Ongoing research explores its role in photoinitiators for UV-curable resins, leveraging bromine’s radical-initiating properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume